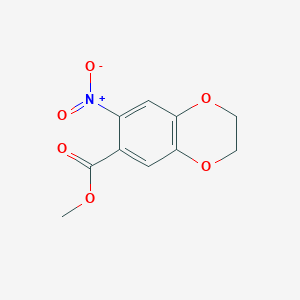

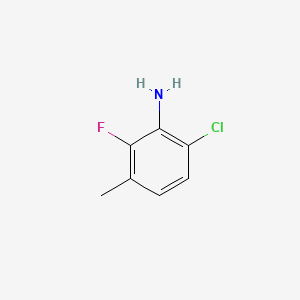

![molecular formula C16H11N3 B2446675 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline CAS No. 397299-84-2](/img/structure/B2446675.png)

2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is a complex organic compound. It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, quinoline derivatives are typically synthesized through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it contains multiple rings and functional groups . The structure is determined using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, quinoline derivatives are often involved in transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm³, boiling point of 376.2±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and an enthalpy of vaporization of 59.9±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

Ligand Preparation and Complex Formation

- Ligand Synthesis and Cyclometalation : A series of ligands, including 2-(2'-pyridyl)-indole, 2-(2'-pyrrolyl)-quinoline, and pyrrolo[3,2-h]quinoline, were prepared. A novel method was developed for the synthesis of pyrrolo[3,2-h]quinoline. These ligands form complexes with [Ru(bpy-d8)2Cl2], where they bind as a monoanionic ligand (Wu, Chamchoumis, & Thummel, 2000).

Synthesis of Quinoline Derivatives

- SnCl2-Catalyzed Imino Diels-Alder Reaction : The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines was achieved using a SnCl2-catalyzed multicomponent reaction, producing a variety of quinoline derivatives (Suresh, Muthusubramanian, Senthilkumaran, & Manickam, 2012).

- One-Pot Synthesis of Dihydropyrrolo[2,3-h]quinolines : Efficient synthesis of dihydropyrrolo[2,3-h]quinolines was achieved via a catalyst-free three-component reaction, resulting in new pyrrolo[2,3-h]quinoline derivatives with biological activities (Liao & Zhu, 2019).

Development of Bioactive Compounds

- Synthesis of Aryl/Heteroaryl-Fused Pyrroloquinolines : A synergetic copper/zinc-catalyzed annulation reaction was developed to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, significant for their biological activity (Gayyur, Choudhary, Kant, & Ghosh, 2022).

- Development of 5-HT6R Ligands : Studies on pyrroloquinoline scaffold bearing 5-HT2C agonists showed that 1H-pyrrolo[3,2-h]quinoline scaffold was more favorable for 5-HT6R binding, indicating the importance of nitrogen atom position in the scaffold (Grychowska et al., 2018).

Exploration of Chemical Structures and Reactions

- Iodine-Mediated Electrophilic Ring Closure : The iodine-mediated electrophilic ring closure was used to synthesize 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines, allowing functional group diversification on the quinoline nucleus (Verma, Shukla, Singh, & Rustagi, 2011).

Novel Synthesis Methods

- Pyrroloquinoline Microhydrate Studies : A study of pyrroloquinoline microhydrates revealed insights into the structural properties and hydrogen bonding dynamics of these compounds, which are important for understanding their chemical behavior (Nosenko et al., 2008).

Wirkmechanismus

Target of Action

Related quinoline compounds have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that quinoline derivatives have been found to exhibit their effects through various mechanisms, such as inhibition of certain enzymes or interaction with cellular structures .

Biochemical Pathways

Quinoline derivatives have been known to affect a variety of biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .

Result of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1H-pyrrolo[3,2-h]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-8-17-13(5-1)14-10-12-7-6-11-4-3-9-18-15(11)16(12)19-14/h1-10,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCSQIDOZVJDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC3=C(N2)C4=C(C=CC=N4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

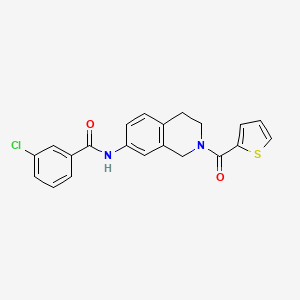

![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)

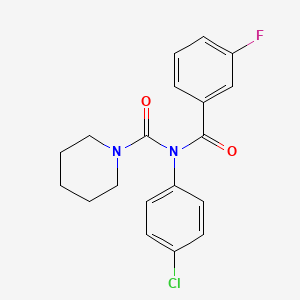

![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)

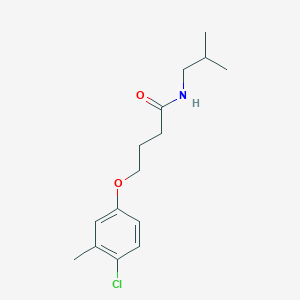

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)

![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)

![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)

![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)